molecular formula C9H17NO B3379580 4-(Piperidin-1-yl)butan-2-one CAS No. 16635-03-3

4-(Piperidin-1-yl)butan-2-one

Cat. No. B3379580
CAS RN: 16635-03-3
M. Wt: 155.24 g/mol
InChI Key: MSKZPGQVBNOLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-yl)butan-2-one is a chemical compound with the CAS Number: 16635-03-3 . It has a molecular weight of 155.24 and its IUPAC name is 4-(1-piperidinyl)-2-butanone . It is stored at room temperature and is in liquid form .


Synthesis Analysis

Piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 4-(Piperidin-1-yl)butan-2-one is 1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 . The structure of a related compound, 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol, has been studied and it exhibits a chair conformation of the piperidine ring and a gauche conformation of the n-butyl chain .


Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives .


Physical And Chemical Properties Analysis

4-(Piperidin-1-yl)butan-2-one has a melting point of 175-176 degrees Celsius . It is stable under recommended temperatures and pressures .

Scientific Research Applications

Drug Discovery

Piperidine, a key component of “4-(Piperidin-1-yl)butan-2-one”, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Applications

Piperidine derivatives have shown promising results in the field of cancer research. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives have displayed a wide range of biological activities, including antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-Inflammatory Applications

Piperidine derivatives have also shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral and Anti-HIV Applications

Chalcone derivatives, which can be synthesized from piperidine, have shown activity as antiviral and anti-HIV agents . This indicates potential applications in the treatment of viral diseases, including HIV.

Flavoring Substance

Although not a direct application of “4-(Piperidin-1-yl)butan-2-one”, it’s worth noting that similar compounds are used as flavoring substances in food, specifically in chewing gum .

Synthesis of Other Compounds

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This makes “4-(Piperidin-1-yl)butan-2-one” potentially useful in the synthesis of a wide variety of other compounds.

Inhibition of NLRP3-Dependent Pyroptosis

A series of differently modulated benzo[d]imidazole-2-one derivatives, which can potentially be synthesized from “4-(Piperidin-1-yl)butan-2-one”, were tested for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release . This suggests potential applications in the treatment of diseases related to pyroptosis, a form of programmed cell death.

Safety and Hazards

The safety information for 4-(Piperidin-1-yl)butan-2-one includes several hazard statements such as H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future .

properties

IUPAC Name

4-piperidin-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKZPGQVBNOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butan-2-one

CAS RN

16635-03-3
Record name 4-(piperidin-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-yl)butan-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Piperidin-1-yl)butan-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Piperidin-1-yl)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(Piperidin-1-yl)butan-2-one
Reactant of Route 6
Reactant of Route 6
4-(Piperidin-1-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.